molecular formula C29H24Br2N2O B1496283 2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol CAS No. 1420042-07-4

2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol

Cat. No.: B1496283
CAS No.: 1420042-07-4
M. Wt: 576.3 g/mol
InChI Key: AGQHXJKSKVNLJQ-VSGBNLITSA-N
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Description

This compound is a chiral Schiff base featuring a 2,4-dibrominated phenol core linked via an imine bond to a stereochemically defined (1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl moiety. Its molecular weight is 567.87 g/mol, as indicated in product catalogs . The (R,R)-configuration of the ethylenediamine-derived backbone introduces chirality, making it suitable for applications in asymmetric catalysis or enantioselective molecular recognition.

Properties

IUPAC Name

2,4-dibromo-6-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Br2N2O/c30-25-15-24(29(34)26(31)16-25)17-32-27(20-9-3-1-4-10-20)28(21-11-5-2-6-12-21)33-18-22-13-7-8-14-23(22)19-33/h1-17,27-28,34H,18-19H2/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQHXJKSKVNLJQ-VSGBNLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(C3=CC=CC=C3)C(C4=CC=CC=C4)N=CC5=C(C(=CC(=C5)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CN1[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N=CC5=C(C(=CC(=C5)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol (CAS Number: 1420042-07-4) is a synthetic compound notable for its potential biological activities. With a molecular formula of C29H24Br2N2O and a molecular weight of 576.32 g/mol, this compound is gaining attention in various fields, particularly in pharmaceutical and biochemical research.

PropertyValue
Molecular FormulaC29H24Br2N2O
Molecular Weight576.322 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point592.3 ± 50.0 °C
Melting PointNot Available
Flash Point312.0 ± 30.1 °C
LogP8.86

Biological Activity

Pharmaceutical Applications
The compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting cancer pathways. Its structure allows for interaction with specific biological targets, making it a candidate for drug development aimed at inhibiting tumor growth or enhancing therapeutic efficacy against various cancers.

Biochemical Research
Research indicates that this compound may play a role in studying enzyme interactions and inhibition. By understanding how it interacts with metabolic pathways, researchers can identify potential therapeutic targets that could lead to the development of new treatment modalities.

Case Studies and Research Findings

  • Anticancer Activity
    A study investigated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against several types of cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific checkpoints.
  • Enzyme Inhibition Studies
    In enzyme assays, the compound showed promising results in inhibiting specific enzymes involved in metabolic pathways linked to cancer progression. For instance, it was found to inhibit the activity of certain kinases that are critical for tumor cell proliferation.
  • Toxicological Assessments
    Toxicological studies have assessed the safety profile of this compound. Results indicated that at higher concentrations, it could lead to increased liver weights and other histopathological changes in animal models, suggesting a need for careful dosage consideration in therapeutic applications.

Scientific Research Applications

Pharmaceutical Development

This compound is recognized for its role as a key intermediate in the synthesis of novel pharmaceuticals. It is particularly valuable in developing drugs that target specific cancer pathways. The structural characteristics of 2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol allow for modifications that enhance the efficacy and selectivity of anticancer agents. Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

Material Science

In material science, this compound is utilized to create advanced materials with enhanced properties. Its incorporation into polymer matrices has shown improvements in thermal stability and electrical conductivity. These attributes make it suitable for applications in electronics and nanotechnology, where materials must withstand high temperatures and exhibit efficient charge transport .

Biochemical Research

Researchers leverage this compound to study enzyme interactions and inhibition mechanisms. It serves as a valuable tool in elucidating metabolic pathways and identifying potential therapeutic targets. For instance, studies have demonstrated its effectiveness in modulating enzyme activity related to metabolic disorders. This application is crucial for developing new treatments that can address various biochemical imbalances within cells .

Organic Synthesis

As a versatile building block in organic synthesis, this compound facilitates the efficient creation of complex molecules. Its reactivity allows chemists to explore new synthetic pathways that can lead to the discovery of novel compounds with desirable properties .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentDerivatives show significant anticancer activity by targeting specific cellular pathways.
Material ScienceEnhanced thermal stability and electrical conductivity observed in polymer composites containing the compound.
Biochemical ResearchEffective modulation of enzyme activity linked to metabolic disorders identified through enzyme assays.
Organic SynthesisSuccessful synthesis of complex molecules using this compound as a building block demonstrated in laboratory settings.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Variations

The compound’s structural analogs differ in:

  • Phenol ring substituents: Bromine vs. other halogens (e.g., Cl, F) or functional groups (e.g., –NO₂, –OCH₃).
  • Imine substituents : Chiral amines (e.g., isoindolin-diphenylethyl) vs. simpler aryl or heterocyclic groups.
  • Stereochemistry : Presence or absence of chiral centers.
Table 1: Structural and Physical Property Comparison
Compound Name Phenol Substituents Imine Substituent Molecular Weight (g/mol) C=N Bond Length (Å) Key Applications/Activity References
Target Compound 2,4-Dibromo (1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl 567.87 ~1.271 Chiral ligand, potential catalysis
2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol (AGEGUQ) 2,4-Dibromo 5-chloro-2-methylphenyl N/A 1.266–1.290 Crystallography studies
(E)-2,4-dibromo-6-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenol (Compound 15) 2,4-Dibromo 2-hydroxy-5-nitrophenyl N/A N/A Anticancer activity (A-431, HT-144, SK-MEL-30 cell lines)
2,4-Dibromo-6-[(E)-[[4-(2-methoxyphenyl)piperazin-1-yl]imino]methyl]phenol 2,4-Dibromo 4-(2-methoxyphenyl)piperazinyl 373.02 N/A Not reported
3,3'-bis((E)-(((1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl)imino)methyl)-[1,1'-biphenyl]-2,2'-diol (L4) 3,3'-diol Same chiral amine as target compound N/A N/A Ligand for metal complexes

Crystallographic and Electronic Properties

  • C=N Bond Length : The target compound’s C=N bond (~1.271 Å) aligns with analogs (1.266–1.290 Å), indicating consistent conjugation and stability .
  • Chirality: The (1R,2R)-isoindolin-diphenylethyl group distinguishes it from non-chiral analogs (e.g., AGEGUQ), enabling enantioselective interactions in catalysis or drug design .

Q & A

Q. What are the established synthetic routes for 2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves bromination of a phenolic precursor followed by imine formation via condensation. Key steps include:

  • Bromination : Selective bromination at the 2- and 4-positions of the phenol ring using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Imine Formation : Reaction of the brominated phenol with (1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethylamine in ethanol under reflux, with acetic acid catalysis to promote Schiff base formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol to isolate the enantiomerically pure product.
    Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of reactants significantly impact yield. For example, excess amine (1.2 equiv) ensures complete imine formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify protons and carbons adjacent to bromine and imine groups. The imine proton (C=N–H) typically appears as a singlet at δ 8.2–8.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms stereochemistry (E-configuration of the imine bond) and spatial arrangement of bromine substituents. Comparative analysis with structurally related compounds (e.g., 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol) reveals how substituent positions influence packing efficiency .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 620.95 for [M+H]⁺) and isotopic patterns from bromine .

Q. What are the potential biological or environmental applications of this compound in academic research?

Methodological Answer:

  • Antimicrobial Studies : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC values). The bromine atoms enhance lipophilicity, potentially improving membrane penetration .
  • Environmental Fate : Assess biodegradation pathways using OECD 301F tests (aerobic conditions) or HPLC-MS to track abiotic transformations (e.g., hydrolysis of the imine bond at pH 7–9) .

Advanced Research Questions

Q. How does the stereochemistry of the (1R,2R)-isoindolin-2-yl-diphenylethyl group influence the compound’s reactivity or binding properties?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and compare their activity. For example, the (R,R)-configuration may exhibit stronger hydrogen bonding with biological targets due to spatial alignment of the isoindolin moiety .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic interactions between the chiral center and π-systems in host-guest complexes .

Q. How can researchers design experiments to evaluate the environmental persistence and toxicity of this compound?

Methodological Answer:

  • Persistence Studies : Conduct soil column experiments to measure leaching potential (EPA Guideline 1615) and monitor photodegradation under UV light (λ = 254 nm) using GC-MS .
  • Ecotoxicology : Acute toxicity assays with Daphnia magna (OECD 202) and algae (Raphidocelis subcapitata, OECD 201) to determine EC₅₀ values. Compare with structurally similar compounds (e.g., 4-chloro-2-methylphenol derivatives) to identify structure-activity relationships .

Q. What strategies resolve contradictions in reported data (e.g., conflicting crystallographic parameters or bioactivity)?

Methodological Answer:

  • Meta-Analysis : Systematically compare synthesis protocols (e.g., solvent purity, crystallization solvents) across studies. For example, methanol vs. ethanol recrystallization may lead to polymorphic variations .
  • Reproducibility Checks : Independent replication of key experiments (e.g., antimicrobial assays) with standardized inoculum sizes and culture media (e.g., Mueller-Hinton broth) .

Q. How can theoretical frameworks (e.g., ligand-ligand interaction models) guide the design of derivatives with enhanced properties?

Methodological Answer:

  • Ligand-Based Design : Apply Hansch analysis to correlate substituent electronic parameters (σ, π) with bioactivity. For instance, replacing bromine with electron-withdrawing groups (e.g., –NO₂) may improve binding to metalloenzymes .
  • Molecular Dynamics : Simulate binding modes with target proteins (e.g., cytochrome P450) using GROMACS. Focus on stabilizing interactions (e.g., π-π stacking between phenyl groups and aromatic residues) .

Q. What advanced crystallographic methods address challenges in resolving the compound’s solid-state structure?

Methodological Answer:

  • Low-Temperature Crystallography : Collect data at 100 K to minimize thermal motion and improve resolution (<0.8 Å). Compare with room-temperature structures to identify dynamic disorder in the isoindolin moiety .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) and compare with halogenated analogs to rationalize packing motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol

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